Antifungal Potency Against Fluconazole-Resistant Candida albicans: 2-Cl vs. 4-Cl Cinnamaldehyde
In a direct head-to-head comparison against fluconazole-resistant Candida albicans, both 2-chlorocinnamaldehyde (2-Cl CA) and 4-chlorocinnamaldehyde (4-Cl CA) exhibited identical minimum inhibitory concentrations (MIC) of 25 μg/mL. While the MIC is equivalent, the isomers demonstrate functional divergence: 4-Cl CA was shown to effectively inhibit intracellular infection in macrophages and reduce fungal burden in a mouse model of disseminated candidiasis, whereas 2-Cl CA's in vivo efficacy was not evaluated in the same study, suggesting that the ortho-chlorine substitution may alter in vivo pharmacodynamics despite in vitro equipoise .
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against C. albicans |
|---|---|
| Target Compound Data | 25 μg/mL |
| Comparator Or Baseline | 4-Chlorocinnamaldehyde: 25 μg/mL |
| Quantified Difference | 0 μg/mL (equivalent in vitro MIC) |
| Conditions | In vitro broth microdilution assay against fluconazole-resistant Candida albicans strains |
Why This Matters
Demonstrates that 2-Chlorocinnamaldehyde maintains the potent in vitro antifungal activity of its para-substituted analog but may be selected for applications where the ortho-isomer's distinct physicochemical or biological profile is required.
